1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

CAS No.: 832741-07-8

Cat. No.: VC8298040

Molecular Formula: C9H8Cl2N4

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832741-07-8 |

|---|---|

| Molecular Formula | C9H8Cl2N4 |

| Molecular Weight | 243.09 g/mol |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |

| Standard InChI Key | LKKVVLCJEWGQJO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

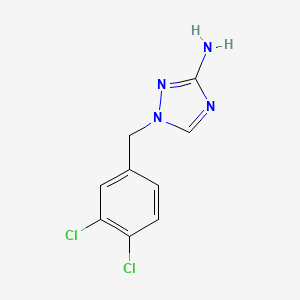

1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine (IUPAC name: 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) is a nitrogen- and chlorine-containing heterocyclic compound. Its molecular formula is C₉H₈Cl₂N₄, with a molecular weight of 243.09 g/mol . The structure consists of a 1,2,4-triazole core substituted at the N1 position with a 3,4-dichlorobenzyl group and at the C3 position with an amine group (Figure 1).

Key Structural Features:

-

Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

-

3,4-Dichlorobenzyl substituent: A benzyl group with chlorine atoms at the 3 and 4 positions of the aromatic ring.

-

C3 amine group: A primary amine (-NH₂) at the third position of the triazole ring.

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are not explicitly reported, analogs such as 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine ( ) provide reference points:

-

IR spectroscopy: Expected peaks for N-H stretching (3300–3500 cm⁻¹), C-Cl stretching (750–550 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .

-

¹H NMR: Signals for benzyl methylene protons (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–7.8 ppm), and amine protons (δ ~5.5–6.5 ppm) .

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategies

The synthesis of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can be inferred from methodologies used for analogous triazole derivatives . Two primary routes are proposed:

Route 1: Cyclization of Thiosemicarbazide Derivatives

-

Formation of thiosemicarbazide intermediate:

-

Cyclization to triazolethione:

-

Amination:

-

Substitution of the thiol group (-SH) with an amine (-NH₂) via nucleophilic displacement or reduction.

-

Route 2: Hydrazine-Mediated Cyclization

-

Hydrazinolysis of ester precursors:

-

Reaction with isothiocyanate:

-

Alkaline cyclization:

Optimization and Yield Considerations

-

Solvent systems: Ethanol or dimethylformamide (DMF) are preferred for cyclization steps .

-

Catalysts: Sulfamic acid or triethylamine enhances reaction efficiency .

-

Yields: Analogous syntheses report yields of 52–91% for triazolethiones, suggesting comparable efficiency for the amine derivative after optimization .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water due to the hydrophobic benzyl group .

-

logP (octanol/water): Estimated at ~2.5–3.0, indicating moderate lipophilicity .

Thermal and Chemical Stability

-

Melting point: Analogous compounds exhibit melting points of 180–190°C .

-

Degradation: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the triazole-amine bond .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

-

Structure-activity relationship (SAR):

Prodrug Design

Future Perspectives and Research Directions

Target Identification and Validation

-

Proteomic studies: Identification of protein targets (e.g., kinases, GPCRs) via affinity chromatography .

Formulation Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume